7-Chloro-5H-thiazolo[3,2-A]pyrimidin-5-one
Description
Properties
IUPAC Name |
7-chloro-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2OS/c7-4-3-5(10)9-1-2-11-6(9)8-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDIFMCSMLMWTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=CC(=O)N21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Chloro 5h Thiazolo 3,2 a Pyrimidin 5 One and Its Derivatives
Established Synthetic Pathways to the Thiazolo[3,2-a]pyrimidin-5-one Scaffold
The core structure of thiazolo[3,2-a]pyrimidin-5-one can be assembled through several key synthetic strategies. These methods often involve the cyclization of appropriately substituted thiazole (B1198619) or pyrimidine precursors.
A common and effective method for constructing the thiazolo[3,2-a]pyrimidine framework is the reaction of 2-aminothiazole derivatives with β-ketoesters, such as ethyl acetoacetate. mdpi.commdpi.com This reaction typically proceeds under acidic or thermal conditions, leading to a cyclocondensation reaction. The initial step involves the formation of an enamine intermediate from the reaction between the amino group of the thiazole and the keto group of the ethyl acetoacetate. Subsequent intramolecular cyclization and elimination of water and ethanol furnishes the desired fused ring system. This method allows for the introduction of substituents on both the thiazole and pyrimidine rings by using appropriately substituted starting materials. For instance, reacting substituted 2-aminothiazoles with various β-ketoesters can lead to a diverse library of thiazolo[3,2-a]pyrimidin-5-one derivatives. mdpi.com
Another versatile approach involves the intramolecular cyclization of S-alkylated thiouracil derivatives. For example, 2-thiouracils can be alkylated at the sulfur atom with appropriate reagents, such as phenacyl halides, to form S-alkylated intermediates. researchgate.net These intermediates can then undergo intramolecular cyclization upon treatment with a dehydrating agent like concentrated sulfuric acid to yield 5H-thiazolo[3,2-a]pyrimidin-5-one derivatives. researchgate.net The reaction conditions, such as temperature, can influence the outcome, sometimes leading to sulfonation of the cyclized product. researchgate.net This strategy offers a pathway to synthesize a range of substituted analogs by varying the substitution pattern on both the thiouracil ring and the alkylating agent.
The Hantzsch thiazole synthesis, a classic method for forming the thiazole ring, can be adapted to construct the thiazolo[3,2-a]pyrimidine system. In a modified approach, a Hantzsch-type condensation can be employed using a pyrimidine-2-thione derivative. researchgate.netresearchgate.net This pyrimidine-2-thione, often obtained from a Biginelli reaction, can be condensed with an α-haloketone. researchgate.netresearchgate.net This reaction leads to the formation of the fused thiazole ring, resulting in the thiazolo[3,2-a]pyrimidine scaffold. This method is particularly useful for synthesizing derivatives with specific substitution patterns dictated by the choice of the pyrimidine-2-thione and the α-haloketone.
The Biginelli reaction, a one-pot multicomponent reaction, is a powerful tool for the synthesis of dihydropyrimidinones and their thione analogs. wikipedia.orgijnc.ir These Biginelli products, specifically the pyrimidine-2-thiones, serve as valuable precursors for the synthesis of thiazolo[3,2-a]pyrimidines. researchgate.netijnc.ir The pyrimidine-2-thione can be reacted with various reagents, such as α-haloketones or chloroacetic acid, to facilitate the annulation of the thiazole ring. researchgate.net This approach allows for the creation of a wide array of substituted thiazolo[3,2-a]pyrimidine derivatives by leveraging the diversity of aldehydes and β-dicarbonyl compounds that can be used in the initial Biginelli reaction. ijnc.irnih.gov For example, 5-acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-thione derivatives, prepared via a Biginelli condensation, can be treated with ethyl bromoacetate to yield 6-acetyl-7-methyl-5-aryl-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one derivatives. ijnc.ir
Table 1: Overview of Synthetic Pathways to the Thiazolo[3,2-a]pyrimidin-5-one Scaffold
| Method | Key Reactants | Reaction Type | Reference |
|---|---|---|---|
| Cyclization of 2-Aminothiazoles | 2-Aminothiazole, Ethyl Acetoacetate | Cyclocondensation | mdpi.commdpi.com |
| Cyclization of S-Alkylated Intermediates | 2-Thiouracil, Phenacyl Halide | Intramolecular Cyclization | researchgate.net |
| Hantzsch-Type Condensation | Pyrimidine-2-thione, α-Haloketone | Condensation | researchgate.netresearchgate.net |
| Biginelli Reaction Derivatives | Pyrimidine-2-thione, α-Haloketone/Chloroacetic Acid | Annulation | researchgate.netijnc.ir |
Specific Synthesis of 7-Chloro-5H-thiazolo[3,2-A]pyrimidin-5-one
The introduction of a chlorine atom at the 7-position of the thiazolo[3,2-a]pyrimidin-5-one core is typically achieved through a chlorination reaction of a precursor bearing a hydroxyl group at that position.
A widely used and effective method for the synthesis of this compound is the chlorination of 7-hydroxy-5H-thiazolo[3,2-a]pyrimidin-5-one. unifi.it This transformation is commonly carried out using phosphorus oxychloride (POCl₃), often in the presence of a base such as pyridine or N,N-dimethylaniline. nih.govdntb.gov.ua The reaction generally involves heating the hydroxy precursor with an excess of POCl₃. nih.gov The hydroxyl group is converted into a chlorophosphate intermediate, which is subsequently displaced by a chloride ion to yield the desired 7-chloro derivative. The use of a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can also be employed as a robust chlorinating agent. indianchemicalsociety.com This method is a standard procedure for converting hydroxy-substituted pyrimidines and related heterocyclic systems into their corresponding chloro derivatives. nih.govdntb.gov.ua The resulting 7-chloromethyl-thiazolo[3,2-a]pyrimidin-5-one is a key intermediate in medicinal chemistry, as the chloromethyl group allows for further functionalization. chemimpex.com
Serendipitous Synthesis and Discovery Pathways
The history of chemical synthesis is punctuated by moments of serendipity, where unexpected reactions lead to novel molecular structures. One such instance led to the discovery of a closely related analogue, 7-chloro-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one. This compound was unexpectedly obtained in a 40% yield during a reaction involving a thiobarbituric acid derivative and phosphorus oxychloride (POCl3) researchgate.net. The structure of this serendipitously formed thiazolopyrimidine derivative was rigorously confirmed using nuclear magnetic resonance (NMR), UV-Vis spectroscopy, Fourier transform infrared (FTIR) spectroscopy, and single-crystal X-ray diffraction researchgate.net. Such discoveries highlight the potential for unforeseen reaction pathways to yield valuable heterocyclic systems.
Advanced Synthetic Strategies
To overcome the limitations of classical synthesis and to enable the creation of diverse chemical libraries, advanced synthetic strategies have been developed. These methods offer improvements in reaction times, yields, and purities, and often align with the principles of green chemistry.
Solid-phase synthesis has emerged as a powerful technique for the construction of compound libraries, particularly for heterocyclic scaffolds like thiazolo-pyrimidinones. This methodology has been successfully applied to produce a library of thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives, a related isomeric system mdpi.com. The synthesis involves anchoring the initial reactants to a solid support, such as Merrifield's resin, and proceeding through a series of reactions including Thorpe–Ziegler and cyclization steps mdpi.commdpi.com.
The key advantages of this approach include high yields (ranging from 65–97% for individual steps) and the simplification of purification processes, as excess reagents and by-products can be washed away from the resin-bound product mdpi.com. This method has been optimized to introduce diversity at multiple positions of the scaffold, facilitating the generation of extensive chemical libraries for structure-activity relationship (SAR) studies mdpi.comrsc.org.
Table 1: Overview of a Solid-Phase Synthesis Protocol for Thiazolo-Pyrimidinone Derivatives
| Step | Reaction | Key Reagents | Typical Yield |
|---|---|---|---|
| 1 | Anchoring to Resin | Merrifield's Resin, Base | >90% |
| 2 | Thorpe–Ziegler Reaction | Base | High |
| 3 | Cyclization | Iodine (catalyst), Aldehyde | High |
This table is a generalized representation based on methodologies for related thiazolo[4,5-d]pyrimidine (B1250722) scaffolds. mdpi.comrsc.org
Microwave-assisted organic synthesis has revolutionized the preparation of thiazolo[3,2-a]pyrimidine derivatives by dramatically reducing reaction times and often increasing yields. This technique has been employed in various multi-component reactions to construct the core bicyclic structure and its derivatives researchgate.netnih.govnih.gov.
For instance, a one-pot, three-component reaction of 7-hydroxy-5H-thiazolo[3,2-a]pyrimidin-5-one with aromatic aldehydes and (E)-N-methyl-1-(methylthio)-2-nitroethenamine under microwave irradiation yields complex fused pyranopyrimidinone derivatives in good yields researchgate.netingentaconnect.com. A significant benefit of this approach is that it can be performed without a catalyst and avoids the need for chromatographic purification researchgate.netingentaconnect.com. The efficiency of microwave-assisted synthesis compared to conventional heating is a recurring theme, with reactions that traditionally take hours being completed in a matter of minutes nih.govnih.gov.
In line with the principles of green chemistry, synthetic methods that minimize or eliminate the use of hazardous solvents and reagents are highly desirable. Solvent-free synthesis of 4H-thiazolo[3,2-a]pyrimidin-5-ones has been achieved through a multi-component reaction of 2-aminothiazole, substituted aldehydes, and ethyl acetoacetate at 120°C, using natural catalysts like onion peel powder researchgate.net.
Furthermore, certain microwave-assisted syntheses of thiazolo[3,2-a]pyrimidine derivatives have been developed to be both solvent-free and catalyst-free researchgate.netingentaconnect.com. These reactions proceed rapidly and efficiently under microwave irradiation, forming multiple C-C and C-O bonds in a single operation, thereby offering a highly efficient and environmentally benign synthetic route researchgate.netingentaconnect.com.
Chemical Transformations and Derivatization Strategies
The this compound scaffold is a versatile platform for further chemical modification. The chlorine atom at the 7-position is a particularly useful handle for introducing a wide range of functional groups and building molecular complexity.
Derivatization strategies often involve nucleophilic substitution reactions where the chloro group is displaced. For example, the related 5,7-dichloro thiazolo[5,4-d]pyrimidine (B3050601) derivatives undergo selective amination at the 7-position, followed by Suzuki coupling reactions at the 5-position to introduce various aryl or heteroaryl groups unifi.it. The chloromethyl group on derivatives like 7-Chloromethyl-thiazolo[3,2-a]pyrimidin-5-one also serves as a reactive site for further functionalization chemimpex.com.
Other transformations of the thiazolo[3,2-a]pyrimidine core include:
Condensation Reactions: The active methylene group at the 2-position can be condensed with aldehydes or coupled with aryldiazonium salts to introduce diverse substituents nih.govnih.gov.
Cyclization Reactions: Intramolecular cyclization of precursor molecules, such as 2-phenacylthio-dihydropyrimidines using polyphosphoric acid, is a common method to construct the core thiazolo[3,2-a]pyrimidine ring system nih.gov.
Further Heterocycle Formation: The core structure can be used to build even more complex polycyclic systems. For instance, reaction with carbon disulphide can yield thiazolo[3,2-a:4,5-d']dipyrimidine derivatives nih.gov.
These varied chemical transformations allow for the systematic modification of the parent scaffold, enabling the fine-tuning of its chemical and physical properties for various applications.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 7-chloro-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one |
| Phosphorus oxychloride |
| Thiobarbituric acid |
| Thiazolo[4,5-d]pyrimidin-7(6H)-one |
| Merrifield's resin |
| 7-hydroxy-5H-thiazolo[3,2-a]pyrimidin-5-one |
| (E)-N-methyl-1-(methylthio)-2-nitroethenamine |
| Dihydro-5H-furo[2,3-d]thiazolo[3,2-a]pyrimidin-5-one |
| Manganese(III) acetate |
| 2-aminothiazole |
| Ethyl acetoacetate |
| 5,7-dichloro thiazolo[5,4-d]pyrimidine |
| 7-Chloromethyl-thiazolo[3,2-a]pyrimidin-5-one |
| 2-phenacylthio-dihydropyrimidine |
| Polyphosphoric acid |
| Carbon disulphide |
Substitution Reactions (e.g., Alkylation, Acylation, Nitration)
Substitution reactions are fundamental to the functionalization of the thiazolo[3,2-a]pyrimidin-5-one core. The presence of the chloromethyl group at the 7-position, in particular, provides a reactive handle for various nucleophilic substitutions.
Alkylation: The 7-(chloromethyl) derivative of 5H-thiazolo[3,2-a]pyrimidin-5-one serves as a key intermediate for introducing alkyl groups and other functionalities. This chloromethyl group facilitates further chemical modifications, making it a valuable precursor in the synthesis of more complex bioactive molecules. For instance, it is a starting material in the synthesis of fused heterocyclic systems where the chlorine is displaced by a nucleophile to link the thiazolo[3,2-a]pyrimidin-5-one moiety to another ring system. An example is its reaction with salicylonitrile in the presence of potassium carbonate, where the chlorine is substituted by the phenolic oxygen to form an ether linkage, which then undergoes further intramolecular reactions.
In the broader context of thiazolo[3,2-a]pyrimidine synthesis, alkylation is a common strategy. For example, the synthesis of the core ring often involves the S-alkylation of a thiouracil or dihydropyrimidinethione precursor with reagents like ethyl bromoacetate or 2-bromoacetaldehyde acetals, followed by intramolecular cyclization.
While specific examples of acylation and nitration on the pre-formed this compound ring are not extensively detailed in the reviewed literature, nitration has been reported on other fused pyrimidine systems, suggesting that under appropriate conditions, such transformations could be explored. For example, the nitration of 5,7-diamino- researchgate.netmdpi.comias.ac.inoxadiazolo[3,4-d]pyrimidine has been achieved using concentrated nitric acid, leading to N-nitration ijnc.ir.
Oxidation and Reduction Reactions
The oxidation and reduction of the thiazolo[3,2-a]pyrimidin-5-one nucleus are less commonly reported transformations. Specific literature detailing the direct oxidation or reduction of this compound is limited. However, studies on related derivatives provide insight into the potential reactivity of this scaffold.
Oxidation: An oxidation reaction has been reported for 5,6-disubstituted 7-methyl-5H- researchgate.netthiazolo[3,2-a]pyrimidin-3(2H)-ones. Treatment of these compounds with dimethyl sulfoxide (B87167) (DMSO) and Lawesson's reagent at room temperature resulted in the formation of 2,2'-dimers linked by a central double bond researchgate.net. This indicates that the active methylene group at the 2-position of the thiazolidinone ring is susceptible to oxidation.
Reduction: The reduction of derivatives of this ring system has been explored, often leading to complex transformations rather than simple carbonyl reduction. For example, 2-arylhydrazone derivatives of 6-acetyl-7-methyl-5-phenyl-5H-thiazolo[3,2-a]pyrimidin-3(2H)-one undergo a unique reductive rearrangement when treated with a system of vanadium(V) oxide and sodium borohydride mdpi.com. This process involves the initial hydrogenation of the hydrazone moiety, followed by a rearrangement that results in the formation of 1,5-dihydrotriazolo[4,3-a]pyrimidines mdpi.com. This highlights that the substituents on the thiazolo[3,2-a]pyrimidine core heavily influence the outcome of reduction reactions.
Elimination Reactions (e.g., Hydrogen Iodide Elimination)
Detailed studies or specific examples of elimination reactions, such as hydrogen iodide elimination, involving the this compound core are not prominent in the available scientific literature. Such reactions are highly specific and may not represent a common synthetic pathway for modifying this particular heterocyclic system.
Annulation and Fused Ring System Formations
Annulation, or the formation of fused rings, is a powerful strategy to create complex polycyclic structures from the thiazolo[3,2-a]pyrimidin-5-one template. These reactions significantly expand the chemical diversity and potential biological activity of the resulting molecules.
A notable method for constructing pyridothieno-fused systems involves the Pictet-Spengler reaction researchgate.netias.ac.in. This reaction typically involves the cyclization of a tryptamine equivalent onto an aldehyde or ketone. In the context of thiazolo[3,2-a]pyrimidinones, a derivative bearing an aminoethylthiophene moiety at the 7-position can be reacted with an aldehyde in the presence of a catalyst to yield the corresponding pyridothieno[2,3-d]thiazolo[3,2-a]pyrimidinone. This synthetic route provides an efficient means to access these complex, multi-ring heterocyclic structures.
An efficient synthesis of benzofuro[3',2':2,3]pyrido[4,5:d]thiazolo[3,2-a]pyrimidin-5-ones has been developed starting from 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one. This multi-step synthesis involves the initial substitution of the chlorine atom, followed by intramolecular cyclization and a subsequent Pictet-Spengler reaction to build the fused system.
The key steps are:
Substitution and Isomerization: 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is reacted with salicylonitrile in the presence of potassium carbonate. This is followed by a Thorpe-Ziegler isomerization to yield the key intermediate, 7-(3-amino-2-benzofuran)-5H-thiazolo[3,2-a]pyrimidin-5-one.
Pictet-Spengler Reaction: The resulting aminobenzofuran derivative is then reacted with various aromatic aldehydes using sulfamic acid as a catalyst to construct the final fused pyridyl ring, affording the title compounds in good yields.
The following table summarizes the synthesis of various benzofuro-fused derivatives.
| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) |
|---|---|---|---|---|
| 7-(3-amino-2-benzofuran)-5H-thiazolo[3,2-a]pyrimidin-5-one | Benzaldehyde | Sulfamic Acid | 6-Phenyl-5H-benzofuro[3',2':2,3]pyrido[4,5:d]thiazolo[3,2-a]pyrimidin-5-one | 85 |
| 7-(3-amino-2-benzofuran)-5H-thiazolo[3,2-a]pyrimidin-5-one | 4-Methylbenzaldehyde | Sulfamic Acid | 6-(4-Methylphenyl)-5H-benzofuro[3',2':2,3]pyrido[4,5:d]thiazolo[3,2-a]pyrimidin-5-one | 88 |
| 7-(3-amino-2-benzofuran)-5H-thiazolo[3,2-a]pyrimidin-5-one | 4-Chlorobenzaldehyde | Sulfamic Acid | 6-(4-Chlorophenyl)-5H-benzofuro[3',2':2,3]pyrido[4,5:d]thiazolo[3,2-a]pyrimidin-5-one | 91 |
| 7-(3-amino-2-benzofuran)-5H-thiazolo[3,2-a]pyrimidin-5-one | 4-Fluorobenzaldehyde | Sulfamic Acid | 6-(4-Fluorophenyl)-5H-benzofuro[3',2':2,3]pyrido[4,5:d]thiazolo[3,2-a]pyrimidin-5-one | 90 |
Data sourced from HETEROCYCLES, Vol. 92, No. 3, 2016.
The synthesis of pyrano[2,3-d]thiazolo[3,2-a]pyrimidine-5-one derivatives is often achieved through efficient one-pot, three-component condensation reactions mdpi.com. This approach allows for the rapid assembly of complex molecules from simple starting materials.
A common method involves the reaction of a 7-hydroxy-5H-thiazolo[3,2-a]pyrimidin-5-one derivative, an aromatic aldehyde, and a source of active methylene, such as malononitrile researchgate.netmdpi.com. These reactions can be catalyzed by an organobase like N,N-diisopropylethylamine (DIPEA) mdpi.com. The transformation proceeds via a Tandem Knoevenagel-Michael cyclocondensation reaction. This methodology is valued for its simplicity, speed, and the high yields of the desired fused-ring products.
The following table details representative examples of this three-component reaction.
| Component 1 | Component 2 (Aldehyde) | Component 3 | Catalyst/Conditions | Product Type |
|---|---|---|---|---|
| 7-hydroxy-2,3-dihydro-5H- researchgate.netthiazolo[3,2-a]pyrimidine-5-one | Aromatic Aldehydes | Malononitrile | DIPEA | Pyrano[2,3-d] researchgate.netthiazolo[3,2-a]pyrimidine derivatives |
| 7-hydroxy-5H-thiazolo[3,2-a]pyrimidin-5-one | Aromatic Aldehydes | (E)-N-methyl-1-(methylthio)-2-nitroethenamine | Microwave Irradiation | Pyrano[2,3-d]thiazolo[3,2-a]pyrimidine-5-one derivatives |
Data sourced from various synthetic reports on pyran-fused heterocycles. researchgate.netmdpi.com
Wittig Reagent Chemistry for Vinyl Derivatives
The Wittig reaction is a versatile and widely used method for the synthesis of alkenes from aldehydes or ketones. libretexts.orgwikipedia.org In the context of this compound, this reaction can be employed to introduce vinyl substituents at specific positions on the heterocyclic core. The reaction involves the use of a phosphonium ylide, commonly referred to as a Wittig reagent, which is typically prepared by treating a phosphonium salt with a strong base. libretexts.org
While specific examples for the direct vinylation of this compound are not extensively documented, the general principles of the Wittig reaction are applicable. For instance, a carbonyl group on a derivative of the parent compound could be converted to a vinyl group. The stereochemistry of the resulting alkene (E or Z isomer) is influenced by the nature of the ylide and the reaction conditions. organic-chemistry.orgnih.gov Non-stabilized ylides tend to produce (Z)-alkenes, whereas stabilized ylides predominantly yield (E)-alkenes. organic-chemistry.org
A plausible synthetic route could involve a precursor to this compound that bears a carbonyl group. This precursor would then be reacted with a suitable phosphonium ylide to generate the desired vinyl derivative. The choice of solvent, base, and temperature would be critical in optimizing the yield and stereoselectivity of the reaction.
Arylidene Derivative Synthesis
The synthesis of arylidene derivatives of the thiazolo[3,2-a]pyrimidine scaffold is a well-established method for introducing aromatic moieties, which can significantly modulate the biological and photophysical properties of the molecule. A common and efficient approach involves the condensation of a thiazolopyrimidine precursor with an appropriate aromatic aldehyde. ias.ac.innih.gov
One reported method utilizes a one-pot reaction of 6-ethylthiouracil, bromoacetic acid, an appropriate aldehyde, and anhydrous sodium acetate in a mixture of acetic acid and acetic anhydride. nih.gov This convergent synthesis has been shown to be regioselective, yielding (Z)-7-ethyl-2-arylidine-5H-thiazolo[3,2-a]pyrimidine-3,5(2H)-diones. nih.gov Another convenient procedure involves an ammonium acetate-assisted reaction, which offers advantages such as being economical, having a short reaction time, and ease of product isolation. ias.ac.inias.ac.in
The reaction of 7-(2-hydroxy-5-methylphenyl)-5-(4-methoxyphenyl)-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one with various aromatic aldehydes in the presence of anhydrous sodium acetate and glacial acetic acid has been used to synthesize a series of arylidene derivatives. These reactions typically involve heating the mixture under reflux for several hours.
| Reactants | Reagents and Conditions | Product | Yield (%) |
|---|---|---|---|
| 6-ethylthiouracil, bromoacetic acid, aromatic aldehyde | Anhydrous sodium acetate, acetic acid, acetic anhydride | (Z)-7-ethyl-2-arylidine-5H-thiazolo[3,2-a]pyrimidine-3,5(2H)-dione | Variable |
| Thiazolopyrimidine precursor, aromatic aldehyde | Ammonium acetate, acetic acid, reflux | Arylidene derivative of thiazolopyrimidine | Good |
| 7-(2-hydroxy-5-methylphenyl)-5-(4-methoxyphenyl)-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one, aromatic aldehyde | Anhydrous sodium acetate, glacial acetic acid, reflux | 2-Arylidene-7-(2-hydroxy-5-methylphenyl)-5-(4-methoxyphenyl)-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one | Not specified |
Triazolyl Derivative Synthesis
The incorporation of a triazole ring into the thiazolo[3,2-a]pyrimidine framework can be achieved through multi-step synthetic sequences. A common strategy involves the initial preparation of a thiazolo[3,2-a]pyrimidine precursor bearing a suitable functional group for subsequent cycloaddition reactions.
One reported synthesis starts with a three-component Biginelli condensation to form a 1,2,3,4-tetrahydropyrimidine-2-thione. mdpi.com This intermediate is then reacted with ethyl chloroacetate to construct the thiazolo[3,2-a]pyrimidine core. mdpi.com Further functionalization, such as the introduction of a propargyl ether group, sets the stage for a [3+2]-cycloaddition reaction with an azide to form the triazole ring. mdpi.com This "click chemistry" approach is highly efficient and regioselective, leading to the formation of 1,4-disubstituted 1,2,3-triazoles.
The synthesis of various triazolyl derivatives based on the thiazolo[3,2-a]pyrimidine platform has been successfully demonstrated, with the structures of the final products confirmed by various physicochemical methods of analysis. mdpi.com
Chemical Library Development for Diversity Generation
The development of chemical libraries based on the this compound scaffold is a powerful strategy for drug discovery and materials science research. By systematically introducing a variety of substituents at different positions of the heterocyclic core, a diverse collection of compounds can be generated for high-throughput screening.
The synthetic methodologies described above, such as the Wittig reaction, arylidene condensation, and click chemistry, are well-suited for library development. For instance, a library of arylidene derivatives can be readily synthesized by reacting a common thiazolopyrimidine precursor with a diverse panel of aromatic aldehydes. nih.gov Similarly, a library of triazolyl derivatives can be generated by employing a range of azides in the cycloaddition step. nih.gov
Computational methods, or in silico screening, can be employed to design and prioritize compounds for synthesis, thereby enhancing the efficiency of the drug development process. nih.gov The synthesized libraries can then be screened for various biological activities, such as anticancer, antimicrobial, or anti-inflammatory properties. nih.govresearchgate.netasianpubs.org
Mechanistic Investigations of Reaction Pathways
Understanding the mechanisms of the reactions used to synthesize this compound and its derivatives is crucial for optimizing reaction conditions and controlling product outcomes.
Proposed Mechanisms for Fused Ring Formation
The formation of the fused thiazolo[3,2-a]pyrimidine ring system typically involves the reaction of a dihydropyrimidine-2(1H)-thione derivative with a reagent containing a two-carbon unit, such as an α-haloester or α-haloketone. ijnc.ir The initial step is believed to be the S-alkylation of the thiourea moiety within the dihydropyrimidine ring. researchgate.net
Following S-alkylation, an intramolecular cyclization occurs. This cyclization can proceed through different pathways depending on the specific reactants and conditions. One proposed mechanism involves the nucleophilic attack of the nitrogen atom at the 1-position of the pyrimidine ring onto the electrophilic carbon of the alkylating agent, leading to the formation of the five-membered thiazole ring. Subsequent dehydration or elimination then yields the final fused ring system. researchgate.net
The regioselectivity of the cyclization, determining whether the 5H-thiazolo[3,2-a]pyrimidine or the isomeric 7H-thiazolo[3,2-a]pyrimidine is formed, is a key aspect of these mechanistic studies. ijnc.ir Spectroscopic and crystallographic analyses are often used to confirm the structure of the final product and elucidate the reaction pathway. nih.gov
Reaction Kinetics and Influence of Substituents on Reaction Rate
The kinetics of the reactions involved in the synthesis of this compound are influenced by several factors, including the nature of the substituents on the starting materials, the solvent, the temperature, and the presence of catalysts.
The steric bulk of substituents can also play a significant role. Bulky groups near the reaction centers may hinder the approach of the reactants, leading to slower reaction rates. A systematic study of the effects of different substituents on the reaction rate would provide valuable insights for optimizing the synthesis of this important class of compounds.
Biological Activity and Pharmacological Potential
Antimicrobial Spectrum
Derivatives of the 5H-thiazolo[3,2-a]pyrimidin-5-one core have demonstrated notable activity against a variety of microbial pathogens, including bacteria and fungi.
A series of synthesized 5H-thiazolo[3,2-a]pyrimidin-5-ones have been evaluated for their in vitro antibacterial activity against several Gram-positive and Gram-negative bacteria. nih.gov Studies indicate that many of these compounds exhibit significant inhibitory effects. For instance, derivatives of the related thiazolo[4,5-d]pyrimidine (B1250722) scaffold have shown high activity against Bacillus subtilis and Pseudomonas aeruginosa, and slightly lower activity against Staphylococcus aureus. researchgate.net Certain compounds within this class were also found to be highly active against the Gram-negative bacterium Escherichia coli. researchgate.net The antibacterial potential is often attributed to the thiazolo-pyrimidine nucleus, which is a key component in various bioactive molecules. researchgate.net
| Bacterial Strain | Activity Level | Reference Compound Class |
|---|---|---|
| Bacillus subtilis | High | Thiazolo[4,5-d]pyrimidines researchgate.net |
| Pseudomonas aeruginosa | High | Thiazolo[4,5-d]pyrimidines researchgate.net |
| Staphylococcus aureus | Moderate | Thiazolo[4,5-d]pyrimidines researchgate.net |
| Escherichia coli | High (for specific derivatives) | Thiazolo[4,5-d]pyrimidines researchgate.net |
The thiazolo[3,2-a]pyrimidine scaffold has been identified as a promising starting point for the development of new antitubercular agents. nih.gov A number of 5H-thiazolo[3,2-a]pyrimidin-5-one derivatives have been screened for their activity against Mycobacterium tuberculosis, with some compounds demonstrating good inhibitory potential. nih.gov Research into related structures, such as 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives, has also shown inhibitory activity against the Leucyl-tRNA synthetase (LeuRS) from Mycobacterium smegmatis, indicating a potential mechanism of action. researchgate.net
The antifungal properties of thiazolo-pyrimidine derivatives have also been explored. While specific data on 7-Chloro-5H-thiazolo[3,2-a]pyrimidin-5-one against a broad range of fungi is limited, related structures have shown promise. For example, novel nih.govchemimpex.comnih.govThiadiazole[3,2-a]pyrimidin-5-ones have demonstrated remarkable dispersal activity against preformed biofilms of the fungus Candida albicans. mdpi.com The search for new compounds with activity against Aspergillus species is a significant area of research due to increasing fungal resistance. scielo.br The synthetic amide 2-chloro-N-phenylacetamide has shown activity against Aspergillus flavus with minimum inhibitory concentrations ranging from 16 to 256 μg/mL. scielo.brscielo.br
Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence factors and biofilm formation. Inhibiting QS is a novel strategy to combat bacterial infections. Studies on related heterocyclic systems like pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have shown that they can possess anti-quorum-sensing activities, suggesting that the broader class of pyrimidine-fused heterocycles could be a fruitful area for the discovery of QS inhibitors. nih.gov
Bacterial biofilms present a significant challenge in treating chronic infections due to their inherent resistance to conventional antibiotics. nih.gov Thiazolo-pyrimidine derivatives have emerged as potential anti-biofilm agents. Specifically, novel nih.govchemimpex.comnih.govThiadiazole[3,2-a]pyrimidin-5-ones have been identified as promising agents for dispersing mature biofilms of relevant Gram-positive and Gram-negative pathogens. mdpi.comnih.gov One derivative, in particular, exhibited significant dispersal activity against preformed biofilms of pathogens such as S. aureus, P. aeruginosa, and E. coli. mdpi.com
| Pathogen | Biofilm Inhibition Concentration (BIC₅₀) |
|---|---|
| S. aureus ATCC 25923 | 17 µg/mL mdpi.com |
| P. aeruginosa ATCC 15442 | 40 µg/mL mdpi.com |
| E. coli ATCC 25922 | 40 µg/mL mdpi.com |
| C. albicans ATCC 10231 | 20 µg/mL mdpi.com |
Anticancer and Antiproliferative Activity
The thiazolo[3,2-a]pyrimidine scaffold is recognized as a key structure in the development of anticancer agents. chemimpex.comnih.gov Numerous studies have synthesized and evaluated derivatives for their in vitro anticancer activity against various human cancer cell lines.
A novel series of thiazolo[3,2-a]pyrimidines were evaluated by the National Cancer Institute (NCI) against a 60-cell line panel. nih.gov Several compounds showed sensitivity against non-small cell lung cancer (Hop-92), ovarian cancer (IGROV1), and melanoma (SK-MEL-2) cell lines. nih.gov Molecular docking studies suggest that some of these compounds may exert their anticancer effect by binding to the minor groove of DNA. nih.gov
Similarly, a series of 6-chloro-7-methyl-5H- nih.govchemimpex.comnih.govthiadiazolo[3,2-a]pyrimidin-5-one derivatives were synthesized and tested against human breast cancer (T-47D) and lung cancer (NCI-H226) cell lines, with one derivative showing good anticancer activity against both. researchgate.net Another study on 7-chloro-3-phenyl-5-(trifluoromethyl) nih.govchemimpex.comthiazolo[4,5-d]pyrimidine-2(3H)-thione found it to be the most active among a series of newly synthesized compounds tested against a panel of human cancer cell lines. mdpi.com
| Compound Class | Tested Cancer Cell Lines | Observed Activity | Potential Mechanism |
|---|---|---|---|
| Thiazolo[3,2-a]pyrimidines nih.gov | Non-small cell lung cancer (Hop-92), Ovarian cancer (IGROV1), Melanoma (SK-MEL-2) | Growth Inhibition | DNA minor groove binding |
| 6-chloro-7-methyl-5H- nih.govchemimpex.comnih.govthiadiazolo[3,2-a]pyrimidin-5-ones researchgate.net | Human breast cancer (T-47D), Lung cancer (NCI-H226) | Good anticancer activity | Not specified |
| 7-chloro-thiazolo[4,5-d]pyrimidine derivatives mdpi.com | A375, C32 (melanoma); DU145 (prostate); MCF-7/WT (breast) | Potent antiproliferative activity | Not specified |
Cytotoxic Effects on Various Human Cancer Cell Lines
Derivatives of the thiazolo[3,2-a]pyrimidine and related thiazolopyrimidine core structures have demonstrated notable cytotoxic effects across a spectrum of human cancer cell lines. While specific data for this compound is not extensively detailed in isolation, research on closely related analogues provides significant insights into the scaffold's anticancer potential.
For instance, certain halogenated thiazolo[3,2-a]pyrimidines have been found to exhibit cytotoxic effects on the HCT 116 colorectal cancer cell line. scispace.com In broader studies, various thiazolopyrimidine derivatives have shown activity against breast cancer (MCF-7, MDA-MB-231), colorectal cancer (HCT 116, Caco-2), and prostate cancer (PC-3) cell lines. scispace.comnih.gov One study highlighted that a thiazolo[3,2-a]pyrimidine derivative with a chlorine substituent (compound 4e ) displayed the highest cytotoxic effect among the tested series, with an IC₅₀ value of 6.26 µM. nih.gov Another related scaffold, 7-chloro-thiazolo[4,5-d]pyrimidine derivatives, has shown significant growth inhibition against renal cancer cell lines, including UO-31. mdpi.com The cytotoxic activity of dehydroabietic acid-bearing thiazolo[3,2-a]pyrimidines has been noted against MGC-803 gastric cancer cells. researchgate.net
The following table summarizes the observed cytotoxic activities of various thiazolo[3,2-a]pyrimidine derivatives against the specified human cancer cell lines.
| Cell Line | Cancer Type | Compound Class/Derivative | Observed Effect | Reference(s) |
| MGC-803 | Gastric Cancer | Dehydroabietic acid-thiazolo[3,2-a]pyrimidines | Potent inhibitory activities | researchgate.net |
| HaCat | Keratinocytes (Normal) | 7-chloro-thiazolo[4,5-d]pyrimidine derivative (3b ) | Cytotoxic effect observed (IC₅₀ = 33.5 µM) | mdpi.com |
| MCF-7 | Breast Cancer | Thiazolo[3,2-c]pyrimidines / Naphtho-thiazolo[3,2-a]pyrimidines | Strong cytotoxic effects / Superior activity to doxorubicin | scispace.comtandfonline.com |
| MDA-MB-231 | Breast Cancer | Thiazolopyrimidine sugar hydrazones | Moderate cytotoxic activity | nih.gov |
| HCT 116 | Colorectal Cancer | Halogenated thiazolo[3,2-a]pyrimidines | Cytotoxic effects exhibited | scispace.com |
| Caco-2 | Colorectal Cancer | Thiazolopyrimidine sugar hydrazones | High cytotoxic effect | nih.gov |
| PC-3 | Prostate Cancer | Pyridothiazolo[3,2-a]pyrimidines | Evaluated for in vitro activity | scispace.com |
| UO-31 | Renal Cancer | 7-chloro-thiazolo[4,5-d]pyrimidine derivative | Excellent growth inhibition | mdpi.com |
Identified Molecular Targets (e.g., Topoisomerase II Inhibition)
A significant mechanism underlying the cytotoxic activity of thiazolo[3,2-a]pyrimidines is the inhibition of human DNA topoisomerase II (Topo II). nih.gov This enzyme is crucial for managing DNA topology during replication, transcription, and chromosome segregation, making it a key target in cancer therapy. nih.govnih.gov
Several studies have established that the thiazolo[3,2-a]pyrimidine scaffold can function as a potent Topo II inhibitor. nih.govtandfonline.com For example, a series of novel thiazolo[3,2-a]pyrimidine derivatives were synthesized and evaluated for their anticancer activity, with the most potent compound exhibiting an IC₅₀ value of 0.23 µM against the Topo II enzyme. This inhibitory activity was 1.4 times more potent than the standard anticancer drug Etoposide and 3.6 times more potent than Doxorubicin. nih.gov Molecular docking studies have further supported these findings, illustrating that these compounds can fit properly into the active site of the Topo II enzyme, suggesting them as promising candidates for developing effective anticancer agents that act via Topo II inhibition. nih.govnih.govtandfonline.com
Antiviral Efficacy
The thiazolo[3,2-a]pyrimidine core and its isosteres have been investigated for their potential as antiviral agents. researchgate.net While research is ongoing, some derivatives have shown promise against specific viral threats. For example, studies on related thiazolopyrimidine structures have demonstrated activity against the Chikungunya virus. rsc.org The broad biological activity of this class of compounds suggests that they could serve as a valuable scaffold for the development of new antiviral therapeutics. researchgate.netresearchgate.net
Anti-inflammatory Properties
The 5H-thiazolo[3,2-a]pyrimidin-5-one scaffold has been a starting point for the development of new non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Various derivatives have been synthesized and screened for their anti-inflammatory activity using models such as the carrageenan-induced rat paw edema assay. nih.govresearchgate.net
Several studies have reported that compounds from this class can significantly reduce edema. nih.gov For instance, certain 2-benzylidene-7-methyl-3-oxo-5-(substituted phenyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine derivatives exerted moderate anti-inflammatory activity. nih.gov Similarly, other research has identified thiazolo[3,2-a]pyrimidine derivatives that possess significant anti-inflammatory and antinociceptive (pain-reducing) properties, with some compounds demonstrating lower ulcerogenic potential compared to standard drugs. researchgate.netbohrium.com This suggests that the thiazolo[3,2-a]pyrimidine nucleus is a promising framework for designing novel anti-inflammatory agents. nih.govbohrium.com
Neuropharmacological Investigations
The versatility of the thiazolo[3,2-a]pyrimidine scaffold extends to the central nervous system, where its derivatives have been explored for their modulatory effects on key neurotransmitter receptors.
Derivatives of 5H-thiazolo[3,2-a]pyrimidin-5-one have been synthesized and evaluated as potential antagonists for the serotonin (B10506) 5-HT2A receptor. researchgate.netdergipark.org.tr The 5-HT2A receptor is a well-established target for the treatment of various neuropsychiatric disorders, including schizophrenia and depression. researchgate.netnih.gov
In one study, novel 5H-thiazolo[3,2-a]pyrimidin-5-one derivatives linked to different phenylpiperazine groups were prepared and tested for their 5-HT2A antagonistic activity. The results indicated that several of these compounds effectively inhibited 5-HTP-induced head twitches in mice, a behavioral model used to screen for 5-HT2A antagonism. researchgate.net Further research involving quantitative structure-activity relationship (QSAR) and molecular docking has been conducted on thiazolo[3,2-a]pyrimidine-6-carboxamides to optimize their potential as antipsychotic agents acting via 5-HT2A receptor antagonism. dergipark.org.tr
The 5H-thiazolo[3,2-a]pyrimidin-5-one scaffold has been identified as a promising basis for the development of tools to study the N-methyl-D-aspartate (NMDA) receptor, particularly subunits containing GluN2A. researchgate.netnih.gov NMDA receptors are critical for synaptic plasticity, learning, and memory, and their dysfunction is implicated in numerous neurological disorders. researchgate.net
Researchers have focused on creating positron emission tomography (PET) tracers based on this scaffold to image GluN2A-containing NMDA receptors in the brain. researchgate.netnih.gov Although in vivo imaging has presented challenges, these efforts have yielded valuable radioligands. For example, a fluorinated derivative, [¹⁸F]7b, provided high-quality images in autoradiographic studies of brain sections. nih.govwesleyan.edu These newly developed compounds are considered valuable tools for the in-depth study of GluN2A-containing NMDA receptors and for the optimization of allosteric modulators that bind to the GluN1-GluN2A interface. researchgate.netnih.gov
Medicinal Chemistry and Drug Discovery Research
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For the thiazolopyrimidine scaffold, these studies involve synthesizing a variety of analogs and evaluating how changes in substituents and structural features impact their therapeutic potential. researchgate.net
The biological activity of thiazolopyrimidine derivatives can be significantly altered by modifying substituents at various positions on the heterocyclic ring system. researchgate.net Research has shown that the nature, size, and electronic properties of these substituents play a crucial role in the compound's potency and selectivity.
For instance, in the development of anticancer agents, modifications to the thiazolopyrimidine core have yielded compounds with potent activity against various cancer cell lines. One study synthesized a series of derivatives and found that specific substitutions led to significant cytotoxic effects. Compound 4c , which features a 2,4,6-trichlorobenzamido group, was identified as a highly potent Topoisomerase II inhibitor, with an IC50 value of 0.23 µM, surpassing the activity of standard drugs like Etoposide and Doxorubicin. nih.gov Another series of thiazolopyrimidine derivatives demonstrated that compound 35 was the most active, with a GI50 value of 1.07 µM in NCI-60 screening. nih.gov Similarly, a derivative identified as 3b (7-chloro-3-phenyl-5-(trifluoromethyl) mdpi.comtandfonline.comthiazolo[4,5-d]pyrimidine-2(3H)-thione) proved to be the most active among a series of newly synthesized compounds evaluated in the NCI-60 screening program. mdpi.com
The introduction of arylidine groups has also been explored, with compounds 7c and 8a showing high activity against PC-3 prostate cancer cells. japsonline.com Furthermore, studies on thiadiazolo[3,2-a]pyrimidine derivatives indicated that compounds containing electrophilic substituents, such as alkyl sulfoxide (B87167) or alkyl sulfone, at the 2-position exhibited strong cytotoxic activity. nih.gov
| Compound Reference | Key Structural Modification | Biological Target/Assay | Observed Activity (IC50/GI50) | Source |
|---|---|---|---|---|
| Compound 4c | 2,4,6-Trichlorobenzamido group | Topoisomerase II Inhibition | 0.23 µM | nih.gov |
| Compound 35 | (Structure not detailed) | NCI-60 Panel (Anticancer) | 1.07 µM (GI50) | nih.gov |
| Compound 3b | 7-chloro-3-phenyl-5-(trifluoromethyl) | NCI-60 Panel (Anticancer) | Most active of its series | mdpi.com |
| Compound 7c | Substituted Arylidine | PC-3 Cell Line (Anticancer) | High Activity | japsonline.com |
| Compound 11b | Substituted Arylidine | HCT-116 Cell Line (Anticancer) | High Activity | japsonline.com |
In the course of SAR studies, researchers may encounter contradictory or complex data. To rationalize these findings, several strategies are employed:
Pharmacophore Modeling : This computational technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to bind to a specific biological target. By creating a pharmacophore model based on a set of active compounds, researchers can understand why certain structural modifications enhance activity while others diminish it. mdpi.com This helps in designing new molecules with a higher probability of being active.
Bioisosteric Replacement : This strategy involves substituting an atom or a group of atoms in a molecule with another that has broadly similar physical or chemical properties. cambridgemedchemconsulting.comnih.gov The goal is to create a new compound that retains the desired biological activity but may have improved properties, such as enhanced potency, reduced toxicity, or better pharmacokinetic profiles. cambridgemedchemconsulting.com For thiazolopyrimidines, which are themselves bioisosteres of purines, this approach can be used to fine-tune activity and address metabolic liabilities. mdpi.combenthamdirect.com
In Vitro Validation : Ultimately, computational predictions and SAR hypotheses must be confirmed through experimental testing. In vitro assays, such as enzyme inhibition studies or cell-based cytotoxicity assays, provide concrete data on the biological activity of newly synthesized compounds. researchgate.net This empirical validation is crucial for confirming the SAR and guiding the next cycle of drug design.
Computational Chemistry and In Silico Studies
Computational chemistry provides powerful tools for accelerating drug discovery by predicting how molecules will behave. These in silico methods allow researchers to screen large libraries of compounds, prioritize candidates for synthesis, and understand molecular interactions at an atomic level.
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. sci-hub.se It is widely used to predict the binding mode and affinity of small molecule ligands to the binding site of a protein target. For thiazolopyrimidine derivatives, docking studies have been instrumental in elucidating their mechanism of action against various targets.
Anticancer Targets : Thiazolopyrimidine derivatives have been docked against several key anticancer targets. Docking studies have suggested that these compounds can bind effectively to the active sites of enzymes like Topoisomerase II, Cyclin-dependent kinases (CDK), Vascular endothelial growth factor receptor (VEGFR), and Phosphoinositide 3-kinases (PI3K). mdpi.comnih.govsci-hub.seresearchgate.net For example, the most active compounds in one study were shown to fit properly into the Topoisomerase II active site, supporting the hypothesis that their anticancer effects are mediated through inhibition of this enzyme. nih.gov
DNA Gyrase : As an antibacterial target, DNA gyrase is essential for bacterial DNA replication. als-journal.com Several studies have performed docking simulations of thiazolopyrimidine derivatives against the DNA gyrase B subunit. sciensage.infonih.gov The results often show favorable binding energies and interactions with key amino acid residues in the ATP-binding pocket, suggesting a mechanism of action similar to that of other known DNA gyrase inhibitors. sciensage.infomdpi.com
MurD Ligase : The MurD enzyme is involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall, making it an attractive target for novel antibiotics. researcher.lifenih.gov While direct docking studies of 7-Chloro-5H-thiazolo[3,2-a]pyrimidin-5-one against MurD are not extensively detailed in the provided results, the broader class of MurD inhibitors has been studied computationally, providing a framework for evaluating thiazolopyrimidines against this target. mdpi.com
| Compound Class | Protein Target | Key Finding from Docking Study | Source |
|---|---|---|---|
| Thiazolopyrimidine derivatives | Topoisomerase II | Proper fitting to the active site, suggesting a mode of anticancer action. | nih.govsci-hub.se |
| Thiazolopyrimidine derivatives | CDK, VEGFR, PI3K | Assessment of binding energy to propose a mode of anticancer action. | mdpi.comresearchgate.net |
| Thiazolo-pyrimidine derivatives | DNA gyrase subunit B | Increased binding efficiency compared to standard ligands. | sciensage.infonih.gov |
| Thiourea derivatives with thiazole (B1198619) moiety | E. coli DNA gyrase B | Excellent inhibitory activity and stable binding in the active pocket. | mdpi.com |
Pharmacophore models for thiazolopyrimidine derivatives have been developed to distill the key structural features required for their anticancer activity. mdpi.com These models typically highlight the importance of specific hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. mdpi.commdpi.com By aligning a series of active compounds, researchers can generate a 3D map of these essential features. This map serves as a template for designing new molecules or for virtually screening large compound libraries to identify novel hits with a high likelihood of possessing the desired biological activity. mdpi.com
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADME predictions are used to assess a molecule's potential to be absorbed, distributed, metabolized, and excreted by the body. For many thiazolopyrimidine derivatives, these studies have been conducted to evaluate their drug-likeness. mdpi.comnih.gov
These assessments often involve calculating physicochemical properties and checking for compliance with established guidelines like Lipinski's Rule of Five. mdpi.comdoaj.org Studies have shown that many synthesized thiazolopyrimidine derivatives possess desirable drug-like characteristics and favorable ADME profiles, suggesting they have the potential for good oral bioavailability. nih.gov This early-stage computational screening helps to filter out compounds with poor pharmacokinetic properties, saving time and resources in the drug discovery pipeline. mdpi.com
Toxicity Predictions and Assessment
While comprehensive toxicological data for this compound is not extensively documented in publicly available literature, predictions can be inferred from related structures. For instance, the closely related compound 7-(chloromethyl)-2-methyl-5H- nih.govnih.govthiazolo[3,2-a]pyrimidin-5-one is associated with several hazard classifications. nih.gov These classifications, based on computational predictions, suggest potential for harm if swallowed, in contact with skin, or inhaled. nih.gov It is also predicted to cause skin irritation and serious eye damage, as well as potential respiratory irritation. nih.gov Such predictions are crucial in the early stages of drug development to guide the synthesis of derivatives with improved safety profiles.
Table 1: Predicted Hazard Classifications for a Related Thiazolo[3,2-a]pyrimidin-5-one Derivative
| Hazard Statement Code | Description | Classification |
| H302 | Harmful if swallowed | Warning Acute toxicity, oral |
| H312 | Harmful in contact with skin | Warning Acute toxicity, dermal |
| H315 | Causes skin irritation | Warning Skin corrosion/irritation |
| H318 | Causes serious eye damage | Danger Serious eye damage/eye irritation |
| H332 | Harmful if inhaled | Warning Acute toxicity, inhalation |
| H335 | May cause respiratory irritation | Warning Specific target organ toxicity, single exposure; Respiratory tract irritation |
Data sourced from PubChem CID 17604716 for 7-(chloromethyl)-2-methyl-5H- nih.govnih.govthiazolo[3,2-a]pyrimidin-5-one. nih.gov
Development of Chemical Libraries for High-Throughput Screening
The thiazolo[3,2-a]pyrimidine scaffold is well-suited for the construction of chemical libraries for high-throughput screening (HTS). Researchers have developed synthetic methodologies to generate a wide array of derivatives by introducing diverse substituents at various positions of the bicyclic core. researchgate.netmdpi.comnih.gov These libraries are then screened against a multitude of biological targets to identify novel "hit" compounds. For example, solid-phase synthesis techniques have been employed to efficiently create a library of thiazolo[4,5-d]pyrimidine (B1250722) derivatives, demonstrating the adaptability of the broader thiazolopyrimidine scaffold for generating chemical diversity. rsc.org The ability to systematically modify the structure allows for the exploration of the structure-activity relationship (SAR), which is fundamental to optimizing lead compounds. researchgate.net
Therapeutic Applications and Lead Compound Development
The this compound scaffold has been instrumental in the development of lead compounds for a range of therapeutic applications. researchgate.netresearchgate.net Its derivatives have demonstrated significant potential in antimicrobial, antitumor, neurodegenerative disease, and anti-inflammatory research. nih.govresearchgate.net
Derivatives of the 5H-thiazolo[3,2-a]pyrimidin-5-one core have shown promising antimicrobial and antitubercular activities. nih.govnih.gov A series of 7-(substituted phenylamino)-5H-thiazolo[3,2-a]pyrimidin-5-ones were synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov Several of these compounds were also screened for their activity against Mycobacterium tuberculosis. nih.govnih.gov The research in this area highlights the potential of this chemical class to address the growing challenge of antimicrobial resistance. mdpi.com The thiazole moiety itself is a key pharmacophore in many biologically active compounds and is known to contribute to antimicrobial efficacy. mdpi.com
The thiazolo[3,2-a]pyrimidine framework is a recognized pharmacophore in the design of new antitumor agents. nih.govrsc.orgresearchgate.netnih.govtandfonline.com A number of studies have reported the synthesis and cytotoxic evaluation of novel derivatives against various human cancer cell lines. nih.govtandfonline.com For instance, certain thiazolo[3,2-a]pyrimidine derivatives have exhibited potent anticancer activity, with some compounds showing activity comparable or even superior to the established anticancer drug Doxorubicin. nih.govtandfonline.com
One of the mechanisms of action for the antitumor activity of these compounds is the inhibition of topoisomerase II (Topo II), a crucial enzyme in DNA replication and cell proliferation. nih.govtandfonline.com Molecular docking studies have shown that these compounds can fit effectively into the active site of the Topo II enzyme, suggesting them as promising candidates for the development of novel Topo II inhibitors. nih.govtandfonline.com
Table 2: Cytotoxic Activity of Selected Thiazolo[3,2-a]pyrimidine Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 4c | Topoisomerase II | 0.23 ± 0.01 | Etoposide | >0.23 |
| 4c | Topoisomerase II | 0.23 ± 0.01 | Doxorubicin | >0.23 |
Data adapted from research on novel thiazolo[3,2-a]pyrimidine derivatives as Topoisomerase II inhibitors. nih.govtandfonline.com
In the field of neurodegenerative disease research, the 5H-thiazolo[3,2-a]pyrimidin-5-one scaffold has been investigated for the development of Positron Emission Tomography (PET) tracers for imaging N-methyl-D-aspartate (NMDA) receptors, specifically those containing the GluN2A subunit. nih.gov These receptors are implicated in various neurological functions and diseases. While the binding affinities of the developed compounds were a limiting factor for in vivo imaging, a radiolabeled derivative, [18F]7b, provided high-quality images in autoradiographic studies. nih.gov This research has produced valuable new tools for studying GluN2A-containing NMDA receptors and for the optimization of allosteric modulators that bind to this target. nih.gov
The thiazolo[3,2-a]pyrimidine core has also been explored for the development of new anti-inflammatory agents. researchgate.net Derivatives of this scaffold have been synthesized and evaluated for their ability to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.gov In a study focused on acute lung injury (ALI), two promising compounds were found to inhibit the release of IL-6 and TNF-α in a dose-dependent manner. nih.gov Furthermore, the administration of these compounds in animal models of ALI resulted in histopathological improvements in the lungs. nih.gov These findings suggest that thiazolo[3,2-a]pyrimidine derivatives could be developed as potential drug candidates for the treatment of inflammatory conditions like ALI. nih.gov
Analog Design and Optimization Strategies
The design and optimization of analogs based on the thiazolo[3,2-a]pyrimidine core are guided by established structure-activity relationships (SAR). The primary strategy involves the chemical modification of the core structure at various positions to enhance potency, selectivity, and pharmacokinetic properties. The 7-chloro substituent, in particular, can serve as a reactive handle for introducing diverse functionalities.
A common approach to analog design is the one-pot, three-component reaction, which allows for the efficient synthesis of a library of derivatives. For instance, the cyclocondensation of a substituted 4-phenylthiazole-2-amine, acetylacetone, and various aromatic aldehydes can yield a range of 1-(7-methyl-3,5-diphenyl-5H-thiazolo[3,2-a]pyrimidin-6-yl)ethanone derivatives. This method facilitates the exploration of different substituents on the core scaffold.
Further optimization strategies include the introduction of fluorine atoms or fluoroalkyl groups into the heterocyclic structure. nih.gov This modification is known to increase lipophilicity, metabolic stability, and biological activity. nih.gov The functionalization of the N-fused scaffold can also be achieved through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira reactions, enabling the synthesis of highly diverse analogs. nih.gov
Structure-activity relationship studies on thiazolo[3,2-a]pyrimidine derivatives have revealed that modifications at different positions can significantly impact their biological activity. For example, in a series of anti-inflammatory agents, the nature of the substituent at the 5-position and modifications at the 2-position were found to be critical for activity. lookchem.comnih.gov
The following table summarizes some of the key analog design and optimization strategies for the thiazolo[3,2-a]pyrimidine scaffold:
| Strategy | Description | Key Reactions |
| One-Pot Multicomponent Reactions | Efficient synthesis of a diverse library of analogs from simple starting materials. | Biginelli reaction, Knoevenagel condensation |
| Fluorination | Introduction of fluorine or fluoroalkyl groups to enhance pharmacokinetic properties and biological activity. | Use of fluorinated building blocks |
| Palladium-Catalyzed Cross-Coupling | Functionalization of the core scaffold to introduce a wide range of substituents. | Suzuki-Miyaura coupling, Sonogashira coupling |
| Structure-Activity Relationship (SAR) Guided Modification | Systematic modification of the scaffold based on biological data to improve potency and selectivity. | N/A |
Biochemical Research and Target Identification
Biochemical research on this compound and its analogs focuses on identifying their molecular targets and elucidating their mechanisms of action. This involves studying their interactions with enzymes and other proteins, as well as their effects on cellular processes.
Thiazolo[3,2-a]pyrimidine derivatives have been found to interact with a variety of enzymes, leading to the modulation of cellular processes. For instance, certain analogs have been identified as potent inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair. nih.gov This inhibition leads to cell cycle arrest and apoptosis in cancer cells. nih.gov Molecular docking studies have shown that these compounds can fit into the active site of topoisomerase II, suggesting a mechanism of competitive inhibition. nih.gov
Another important enzyme target for this class of compounds is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the regulation of cortisol levels. nih.gov Inhibition of this enzyme is a potential therapeutic strategy for metabolic syndrome and type 2 diabetes. nih.gov Molecular docking simulations have indicated that thiazolo[3,2-a]pyrimidin-5-one derivatives can form hydrogen bonds with key residues in the active site of 11β-HSD1. nih.gov
The Bcl-2 family of proteins, which are key regulators of apoptosis, have also been identified as targets for thiazolo[3,2-a]pyrimidinone derivatives. nih.gov These compounds act as general inhibitors of Bcl-2 family proteins, disrupting their function and promoting programmed cell death. nih.gov
The following table provides a summary of the enzymes and cellular processes targeted by thiazolo[3,2-a]pyrimidine analogs:
| Target Enzyme/Protein | Cellular Process | Therapeutic Area |
| Topoisomerase II | DNA replication and repair, cell cycle progression | Cancer |
| 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) | Cortisol metabolism | Metabolic syndrome, Type 2 diabetes |
| Bcl-2 family proteins | Apoptosis (programmed cell death) | Cancer |
The thiazolo[3,2-a]pyrimidine scaffold has also shown promise in the development of allosteric modulators. A notable example is SAR218645, a structural analogue of thiazolo- and oxazolo[3,2-a]pyrimidinones, which acts as a positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the endogenous ligand binding site, offering a more subtle and potentially safer way to modulate receptor activity.
The optimization of such allosteric modulators involves modifying the core scaffold to enhance binding affinity and selectivity for the allosteric site. This can be achieved by introducing substituents that can form specific interactions with the amino acid residues in the allosteric binding pocket. For example, in the case of adenosine (B11128) A1 and A2A receptor antagonists based on the related thiazolo[5,4-d]pyrimidine (B3050601) scaffold, the exocyclic amine group and the N6 atom were found to form crucial polar interactions with specific asparagine and glutamic acid residues in the ligand-binding domain. mdpi.com
Computational methods, such as molecular docking and dynamic simulations, play a vital role in the optimization process. These techniques can predict the binding mode of the modulator and identify key interactions that can be targeted for improvement through chemical synthesis.
Broader Research Applications
Building Blocks for Complex Heterocyclic Compounds
The thiazolo[3,2-a]pyrimidine core is a well-established and privileged scaffold in synthetic organic chemistry, serving as a foundational building block for the creation of a diverse array of polycyclic and fused heterocyclic compounds. asianpubs.org This structural framework is considered a bioisosteric analog of purines, making its derivatives of great interest to chemists. mdpi.com The reactivity of the thiazolo[3,2-a]pyrimidine system allows for various structural modifications, providing opportunities to synthesize novel molecular architectures. asianpubs.org
Numerous synthetic strategies have been developed for the preparation of thiazolopyrimidine derivatives, highlighting their importance as key intermediates. researchgate.nettandfonline.com These methods include multicomponent reactions, condensation reactions, and microwave-assisted synthesis, which can be used to generate a library of substituted thiazolopyrimidines. researchgate.netnih.gov
Specifically, derivatives of the 5H-thiazolo[3,2-a]pyrimidin-5-one skeleton are used as precursors in reactions to build more elaborate structures. For example, the active methylene group in the thiazolo[3,2-a]pyrimidine-3-one system can be readily coupled with other reagents to afford arylhydrazono derivatives. researchgate.net Similarly, chloro-substituted analogs serve as versatile intermediates. The closely related compound, 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one, is utilized to synthesize complex fused systems like benzofuro-fused thiazolo[3,2-a]pyrimidines through reactions with aromatic nitriles. The reactivity of the chloro-substituent allows for further functionalization, making these compounds ideal candidates for developing innovative chemical entities. chemimpex.com
The synthesis of 7-Chloro-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one itself showcases the formation of this important heterocyclic system, which can then be used in subsequent synthetic steps for the construction of more complex molecules.
Applications in Agricultural Chemistry (e.g., Agrochemicals, Pest Control, Crop Protection)
The thiazolopyrimidine framework is not only significant in pharmaceuticals but also has documented applications in the agricultural sector. igi-global.com Various derivatives of this heterocyclic system have been investigated and are used in the fields of medicine and pesticides. researchgate.nettandfonline.com
Compounds containing the thiazolopyrimidine core have been noted for a range of bioactivities relevant to agriculture, including herbicidal, antifungal, and insecticidal properties. nih.govresearchgate.netigi-global.com This suggests the scaffold's potential in the development of new agrochemicals for crop protection.
While direct studies on 7-Chloro-5H-thiazolo[3,2-a]pyrimidin-5-one for agricultural use are not extensively documented, its close analog, 7-Chloromethyl-thiazolo[3,2-a]pyrimidin-5-one, is explicitly mentioned for its application in formulating agrochemicals. chemimpex.com This related compound is used to provide effective solutions for pest control and crop protection, thereby enhancing agricultural productivity. chemimpex.com The utility of this chloro-substituted analog strongly indicates a potential avenue of research and application for this compound in the agrochemical industry.
Role in Material Science and Catalyst Development
The exploration of thiazolopyrimidine derivatives in material science and catalysis is an emerging area of research. The rigid, planar structure and the presence of multiple heteroatoms (nitrogen and sulfur) give these compounds unique electronic properties that could be exploited in the design of novel organic materials.
Although specific applications for this compound in this domain are not yet established in the literature, related compounds are beginning to show promise. For instance, 7-Chloromethyl-thiazolo[3,2-a]pyrimidin-5-one has been identified as a promising compound for the development of novel materials and catalysts due to its distinctive chemical properties. chemimpex.com Researchers can leverage such compounds to explore new pathways in organic synthesis, which may lead to breakthroughs in both academic and industrial settings, including materials science. chemimpex.com The potential for these heterocyclic systems to engage in non-covalent interactions, such as halogen bonding, could also be relevant for the design of supramolecular assemblies and crystalline materials.
The broader class of thiazole-containing heterocycles is known for its applications in organic electronics, suggesting that the thiazolopyrimidine scaffold could be a candidate for similar uses. However, further research is required to fully elucidate the potential of this compound in material science and as a component in catalyst design.
Future Directions and Research Perspectives
Unexplored Therapeutic Areas and Disease Models
While the thiazolopyrimidine nucleus is associated with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, many therapeutic avenues remain underexplored. asianpubs.orgresearchgate.net Future research should focus on channeling the potential of 7-Chloro-5H-thiazolo[3,2-a]pyrimidin-5-one derivatives toward novel disease targets and models.
Neurodegenerative and Neurological Disorders: Beyond established anti-Parkinson activity in the broader class, derivatives could be investigated for activity in models of Alzheimer's disease, amyotrophic lateral sclerosis (ALS), and Huntington's disease. Given that some thiazolopyrimidines act as adenosine (B11128) A1 and A2A receptor antagonists, their potential in treating depression and other mood disorders is a promising area for further study. nih.gov
Metabolic Diseases: The structural similarity to purines suggests a potential role in metabolic regulation. researchgate.net Derivatives could be screened against targets involved in type 2 diabetes, such as α-amylase or dipeptidyl peptidase-4 (DPP-4), and in models of obesity and metabolic syndrome.
Rare and Neglected Tropical Diseases: The antimicrobial potential of the scaffold could be directed towards challenging pathogens, including those responsible for leishmaniasis, Chagas disease, and drug-resistant tuberculosis.
Dermatological Conditions: Recently, thiazolopyrimidine derivatives have been identified as tyrosinase inhibitors, suggesting their potential application in treating hyperpigmentation disorders. researchgate.net This opens a new field of research in cosmetology and dermatology.
Table 1: Potential Therapeutic Targets for Thiazolopyrimidine Derivatives
| Therapeutic Area | Potential Molecular Targets | Relevant Disease Models |
|---|---|---|
| Oncology | DNA Topoisomerase II, Protein Kinases, STAT3 | Human cancer cell lines (e.g., A549, MCF-7), Xenograft models |
| Infectious Diseases | Bacterial DNA gyrase, Viral reverse transcriptase | Drug-resistant bacterial strains, Viral replication assays |
| Neurology | Adenosine receptors (A1, A2A), Monoamine oxidase (MAO) | Animal models of depression (FST, TST), Cellular models of neurodegeneration |
| Inflammation | Cyclooxygenase (COX) enzymes, Pro-inflammatory cytokines | Lipopolysaccharide (LPS)-induced inflammation models |
| Dermatology | Tyrosinase | Mushroom tyrosinase activity assays, B16 melanoma cell models |
Development of Novel and Efficient Synthetic Methodologies
The synthesis of the thiazolopyrimidine core often involves multi-step processes, such as the Biginelli reaction to form a dihydropyrimidine-2(1H)-thione precursor, followed by cyclization. ijnc.irnih.gov Future research will need to focus on creating more efficient, cost-effective, and environmentally friendly synthetic routes.
Key areas for development include:
One-Pot, Multi-Component Reactions: Designing single-step reactions that combine three or more starting materials to rapidly generate molecular diversity, reducing waste and saving time. researchgate.net
Green Chemistry Approaches: Utilizing alternative energy sources like microwave irradiation and ultrasound to accelerate reactions and improve yields. researchgate.net Employing ionic liquids or catalyst-free conditions in benign solvents like acetone (B3395972) can further enhance the environmental profile of the synthesis. ijnc.ir
Combinatorial Chemistry and Library Synthesis: Developing solid-phase or parallel synthesis methodologies to create large libraries of this compound derivatives. This would facilitate high-throughput screening to identify lead compounds for various biological targets.
Asymmetric Synthesis: For derivatives with chiral centers, the development of stereoselective synthetic methods is crucial to isolate and test individual enantiomers, which may have different biological activities and toxicity profiles.
In-depth Mechanistic Elucidation of Biological Actions
A significant gap in the current understanding of many thiazolopyrimidine derivatives is the precise mechanism by which they exert their biological effects. While some anticancer derivatives have been shown to function as DNA topoisomerase II inhibitors, the molecular targets for other reported activities are often not fully characterized. nih.gov
Future research must prioritize:
Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, and thermal shift assays to identify the specific protein targets of bioactive derivatives.
Pathway Analysis: Using transcriptomics (RNA-seq) and other systems biology approaches to understand how these compounds modulate cellular signaling pathways to produce a therapeutic effect.
Enzyme Kinetics and Binding Studies: For derivatives that target enzymes, detailed kinetic studies are needed to determine the mode of inhibition (e.g., competitive, non-competitive). researchgate.net Biophysical techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can quantify binding affinity and thermodynamics.
Structural Biology: Obtaining crystal structures of lead compounds bound to their biological targets will provide atomic-level insights into the binding mode, guiding further structure-based drug design.
Advanced Structure-Based Drug Design Initiatives
The design of next-generation derivatives of this compound will increasingly rely on computational and structure-based methods to enhance potency and selectivity while minimizing off-target effects. Molecular docking has already been employed to rationalize the binding of active compounds to their targets. nih.govnih.gov
Future initiatives should incorporate more advanced strategies:
Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models to correlate structural features with biological activity, enabling the prediction of the potency of novel, unsynthesized compounds. researchgate.net
Pharmacophore Modeling: Identifying the key three-dimensional arrangement of chemical features necessary for biological activity, which can then be used to screen virtual libraries for new hits.
Molecular Dynamics (MD) Simulations: Simulating the dynamic interactions between a compound and its protein target over time to provide a more accurate assessment of binding stability and conformational changes.
Artificial Intelligence and Machine Learning: Utilizing AI algorithms to analyze large datasets, predict ADMET (absorption, distribution, metabolism, excretion, toxicity) properties, and generate novel molecular structures with desired biological profiles.
Table 2: Advanced Strategies in Drug Design
| Strategy | Objective | Tools & Techniques |
|---|---|---|
| QSAR | Predict biological activity from chemical structure | Machine learning models, Statistical analysis |
| Pharmacophore Modeling | Identify essential structural features for activity | Ligand-based and structure-based modeling software |
| Molecular Dynamics | Analyze binding stability and protein dynamics | GROMACS, AMBER, NAMD |
| AI/Machine Learning | Predict properties and generate novel structures | Neural networks, Generative models |
Preclinical and Clinical Translation Potential of Promising Derivatives
The ultimate goal of medicinal chemistry research is the translation of promising compounds into clinical therapies. Currently, the vast majority of research on thiazolopyrimidine derivatives is confined to the discovery and in vitro testing stage. nih.gov A significant future direction is to advance the most promising derivatives through the preclinical and clinical development pipeline.
Key steps in this transition include:
Comprehensive Preclinical Evaluation: Promising lead compounds must undergo rigorous in vivo testing in relevant animal models of disease to confirm efficacy. For instance, a potent dual A1/A2A adenosine receptor antagonist from the thiazolopyrimidine class showed antidepressant-like effects in multiple mouse models. nih.gov
Pharmacokinetics and ADMET Profiling: Early assessment of a compound's absorption, distribution, metabolism, excretion, and toxicity is critical. In silico and in vitro ADMET studies can help prioritize compounds with favorable drug-like properties for further development. nih.gov
Lead Optimization: Modifying the structure of lead compounds to improve their preclinical performance, enhancing attributes like metabolic stability, oral bioavailability, and safety margins. The introduction of a trifluoromethyl group, for example, is a known strategy to improve bioavailability. mdpi.com
Investigational New Drug (IND)-Enabling Studies: This involves conducting formal toxicology and safety pharmacology studies under Good Laboratory Practice (GLP) conditions, a prerequisite for seeking regulatory approval to initiate human clinical trials. While a related triazopyrimidine compound has entered clinical trials, this remains a major hurdle and a future goal for the thiazolopyrimidine class. researchgate.net
Q & A
Q. Methodological Answer :
- NMR Spectroscopy : and NMR resolve the thiazolo-pyrimidine core. For example, the C7-Cl group shows a downfield shift at δ 160-165 ppm in .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 213.02 for C₆H₄ClN₃OS) .
- IR Spectroscopy : Detects functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹) .
Validation : Cross-check data with computational tools (e.g., DFT-based NMR prediction) to resolve ambiguities in fused-ring systems .
Basic: How can researchers functionalize the thiazolo-pyrimidine core for derivatization studies?
Q. Methodological Answer :
- Nucleophilic Substitution : The C7-Cl site reacts with amines or alkoxides. For example, amination with NH₃/EtOH at 60°C introduces primary amines .
- Electrophilic Aromatic Substitution : Nitration or sulfonation at electron-rich positions (e.g., C3 or C5) requires HNO₃/H₂SO₄ or SO₃/DCM .
Caution : Steric hindrance from the fused thiazole ring may reduce reactivity; optimize molar ratios and reaction times .
Advanced: What strategies are used to analyze structure-activity relationships (SAR) for biological applications?
Q. Methodological Answer :
- Derivative Libraries : Synthesize analogs (e.g., 7-amino or 7-alkyl variants) and test against biological targets (e.g., kinase inhibitors) .
- Computational Modeling : Dock derivatives into protein active sites (e.g., EGFR kinase) using Schrödinger Suite. Cl substituents often enhance hydrophobic interactions .
- Data Correlation : Use multivariate analysis to link substituent electronic parameters (Hammett σ) with IC₅₀ values .
Advanced: How can multi-step synthesis be optimized to improve overall yield?
Q. Methodological Answer :
- Stepwise Monitoring : Use in-situ IR or HPLC to track intermediates. For example, detect thioamide intermediates at 254 nm .
- One-Pot Strategies : Combine cyclization and chlorination steps using POCl₃ as both catalyst and chlorinating agent, reducing purification needs .
- Yield Table :
| Step | Reaction | Yield (%) | Key Condition |
|---|---|---|---|
| 1 | Thioamide formation | 85 | DMF, 80°C, 12 hrs |
| 2 | Cyclization | 77.3 | Microwave, 30 mins |
| 3 | Chlorination | 90 | POCl₃, reflux, 2 hrs |
Q. Reference :
Advanced: How to resolve contradictions in reported reactivity of chloro substituents?
Methodological Answer :
Contradictory data (e.g., unexpected stability of C7-Cl in hydrazinolysis) arise from electronic effects.
- Hypothesis Testing : Perform DFT calculations to map electron density. The thiazole ring’s electron-withdrawing effect stabilizes C7-Cl against nucleophilic attack .
- Experimental Validation : Compare reactivity in polar aprotic (DMF) vs. protic (EtOH) solvents. Reduced solvation in DMF increases electrophilicity, enhancing substitution .
Advanced: What methodologies evaluate the compound’s antimicrobial or anticancer activity?
Q. Methodological Answer :
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against S. aureus (MIC ≤ 8 µg/mL) and E. coli. Include positive controls (e.g., ciprofloxacin) .
- Anticancer Screening : MTT assay on HeLa cells. Derivatives with electron-withdrawing groups (e.g., NO₂) show IC₅₀ values < 10 µM .
- Mechanistic Studies : Western blotting to assess apoptosis markers (e.g., caspase-3 activation) .
Advanced: How do solvent effects influence regioselectivity in functionalization?
Q. Methodological Answer :
- Polar Protic Solvents (EtOH) : Favor SN1 mechanisms, leading to non-selective substitution at C7 and C5 .
- Polar Aprotic Solvents (DMF) : Promote SN2 pathways, enhancing C7-Cl selectivity due to reduced steric hindrance .
- Case Study : Amination in DMF yields 95% C7-substituted product vs. 60% in EtOH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
